1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine
Description
Historical Development and Discovery
The compound 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine (CAS: 2185590-40-1) emerged in the early 2020s as part of a broader effort to develop hybrid heterocyclic scaffolds for applications in medicinal chemistry and materials science. Its discovery is attributed to advancements in multi-component reaction (MCR) strategies, particularly those combining sulfonamide chemistry with pyrrolidine and thiophene building blocks. Early synthetic routes focused on leveraging Petasis 3-component reactions and Diels-Alder cascades to construct the pyrrolidine core, followed by sulfonylation and thiophene functionalization. The compound’s structural complexity—featuring a sp³-rich pyrrolidine ring, a sulfonyl group, and a thiophene moiety—reflects the growing emphasis on three-dimensionality and functional diversity in drug discovery.
Significance in Heterocyclic Chemistry Research
This compound occupies a unique niche in heterocyclic chemistry due to its integration of three pharmacophoric elements:
- Pyrrolidine : A saturated five-membered nitrogen heterocycle valued for its conformational rigidity and ability to mimic bioactive peptide structures.
- Thiophene : An aromatic sulfur-containing ring that enhances electronic properties and facilitates π-π interactions in biological systems.
- Butylsulfonyl Group : A polar sulfonamide moiety that improves solubility and enables hydrogen-bonding interactions with target proteins.
This combination makes the compound a versatile scaffold for probing structure-activity relationships (SAR) in enzyme inhibition, receptor modulation, and materials design. For example, the sulfonyl group’s electron-withdrawing properties stabilize transition states in catalytic processes, while the thiophene ring’s electron-rich nature supports charge-transfer interactions.
Current Research Landscape
Recent studies have focused on three primary areas:
- Synthetic Optimization : Advances in one-pot MCRs and metathesis cascades have improved yields (up to 77% in optimized protocols) and reduced purification steps. For instance, Petasis-Diels-Alder sequences now enable diastereoselective construction of the pyrrolidine core.
- Biological Applications : Preliminary screens suggest activity against kinases and GPCRs, though specific targets remain under investigation. The compound’s sp³-rich structure aligns with modern preferences for "beyond Rule of Five" drug candidates.
- Materials Science : The thiophene-sulfonamide motif shows promise in conductive polymers and nonlinear optical materials due to its redox activity and dipole moment.
Table 1 summarizes key structural and synthetic features:
Research Objectives and Scope
This article aims to:
- Systematically evaluate synthetic methodologies for This compound , including diastereoselective MCRs and post-functionalization strategies.
- Analyze the compound’s reactivity profile, with emphasis on sulfonamide and thiophene-directed transformations.
- Assess emerging applications in medicinal chemistry and materials science, contextualizing findings within broader trends in heterocyclic research.
Properties
IUPAC Name |
1-butylsulfonyl-3-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-2-3-8-17(14,15)13-6-4-11(9-13)12-5-7-16-10-12/h5,7,10-11H,2-4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRWUFKYAGFHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Several synthetic routes can be employed to prepare 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine. A common approach involves the reaction of thiophene-3-carboxaldehyde with a pyrrolidine derivative, followed by the introduction of a butylsulfonyl group. Reagents such as butanesulfonyl chloride in the presence of a base like triethylamine are typically used under controlled temperature conditions to ensure efficient synthesis.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound often involves the optimization of reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity. Methods like continuous flow chemistry can enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate, it can form sulfoxides or sulfones.
Reduction: : Reductive agents like lithium aluminum hydride can reduce the compound, affecting the sulfonyl group.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, conducted under mild heating.
Reduction: : Lithium aluminum hydride, typically performed under an inert atmosphere.
Substitution: : Reagents like halogens or nucleophiles, under varying conditions depending on the desired substitution product.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced pyrrolidine derivatives.
Substitution Products: : Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is explored for its role in developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Its unique structural features make it an interesting candidate for biological studies, particularly in the modulation of enzyme activities or as a probe in biochemical assays.
Medicine
The compound's potential pharmacological properties are of great interest. It may serve as a lead compound for developing new drugs targeting specific pathways involved in diseases.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials, polymers, and as an intermediate in the production of other complex molecules.
Mechanism of Action
1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects primarily through interactions at the molecular level with specific targets, including enzymes and receptors. Its action involves binding to these targets, altering their conformation and thereby modulating their activity. Pathways influenced by this compound are currently under investigation, with initial studies suggesting significant effects on metabolic and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Standards ()
The impurities listed in , such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a) and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b), share thiophene moieties but differ in their core structures. For example:
- Thiophene Position: The target compound’s thiophen-3-yl group contrasts with the thiophen-2-yl in compounds.
- Core Backbone: The pyrrolidine ring in the target compound is absent in ’s propanolamine- or naphthalene-based analogs. Pyrrolidine’s constrained geometry may enhance metabolic stability compared to linear propanolamine derivatives .
Table 1: Key Structural Differences
| Compound Name | Core Structure | Thiophene Position | Functional Groups |
|---|---|---|---|
| 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine | Pyrrolidine | 3-yl | Butylsulfonyl, thiophene |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanolamine | 2-yl | Methylamino, hydroxyl |
Sulfonated Pyrrolidine Derivatives ()
The compound (3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol () shares the pyrrolidine-sulfonyl framework but differs in substituents:
- Sulfonyl Group : The target’s butylsulfonyl group is less sterically hindered and more lipophilic than the phenylsulfonyl group in , which includes an ethynyloxy side chain. The latter may enable "click chemistry" applications but reduce membrane permeability .
- Position 3 Substituent : The thiophen-3-yl group (target) vs. thiol () introduces divergent reactivities. Thiols can form disulfide bonds or coordinate metals, whereas thiophenes participate in aromatic interactions .
Table 2: Comparative Physicochemical Properties (Inferred)
Key Research Findings and Implications
- Bioactivity Potential: The target’s thiophen-3-yl group may enhance binding to aromatic receptors (e.g., serotonin analogs), while ’s hydroxyl and methylamino groups could favor hydrogen bonding .
- Stability: Pyrrolidine derivatives generally exhibit higher metabolic stability than propanolamines due to reduced flexibility, as seen in ’s linear structures .
- Solubility : The butylsulfonyl group in the target compound likely reduces aqueous solubility compared to ’s phenylsulfonyl-thiol derivative, which has polar groups .
Biological Activity
1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a butylsulfonyl group and a thiophene moiety. Its structural characteristics contribute to its biological activity. The molecular formula is CHNOS, with a molecular weight of 239.32 g/mol.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies indicate that the compound shows significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and function.
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer). The compound's efficacy was compared to standard chemotherapeutic agents like Cisplatin, showing promising results.
- Neuroprotective Effects : Preliminary investigations suggest that the compound may protect neuronal cells from oxidative stress, potentially through modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Transcription Factors : The compound has been shown to interact with activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), influencing gene expression related to stress responses and inflammation.
-
Biochemical Pathways : It affects critical pathways such as:
- Endoplasmic Reticulum (ER) stress response
- Inflammatory signaling pathways mediated by NF-kB
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors influencing these properties include:
- Solubility : The solubility profile is crucial for bioavailability.
- Stability : Stability under physiological conditions affects therapeutic efficacy.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated various derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity, supporting further development for therapeutic use against infections .
- Antitumor Evaluation : In a comparative study, derivatives were tested against multiple cancer cell lines. Notably, some showed IC50 values lower than those of established chemotherapeutics, indicating potential as novel anticancer agents .
- Neuroprotective Studies : Research on neuroprotective properties highlighted the ability of compounds with similar structures to mitigate damage in models of neurodegeneration, suggesting that this compound may have similar effects .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrrolidine Functionalization : Introduce the thiophen-3-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if a halogenated pyrrolidine precursor is used).
Sulfonylation : React the intermediate with butylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–20°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product.
Critical Note : Optimize reaction stoichiometry and temperature to avoid side products like over-sulfonylation or thiophene ring decomposition .
Q. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer :
- Analytical Techniques :
- Thiophene protons: δ 7.2–7.4 ppm (multiplet).
- Pyrrolidine protons: δ 3.1–3.5 ppm (sulfonyl-adjacent CH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer :
- Hypothesis Testing :
- Isomerism Check : Rule out stereochemical variations (e.g., pyrrolidine ring puckering) via variable-temperature NMR or NOESY .
- Trace Impurities : Employ high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., incomplete sulfonylation or oxidation of thiophene) .
- Crystallographic Validation : Compare experimental X-ray data with computational models (DFT-optimized structures) to confirm bond lengths and angles .
Q. What computational methods predict the biological activity of this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HTR), given the structural similarity to known pyrrolidine-based modulators .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, thiophene aromatic ring) using MOE or Phase .
- ADMET Prediction : Apply SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Q. How to design experiments to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer :
- SAR Variables :
- Biological Assays :
- In Vitro : Screen for receptor binding (radioligand displacement assays) or enzyme inhibition (e.g., kinase panels).
- In Vivo : Evaluate pharmacokinetics (plasma half-life, clearance) in rodent models .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for sulfonylation reactions?
Methodological Answer :
- Root-Cause Analysis :
- Design of Experiments (DoE) : Use a factorial design to optimize temperature, stoichiometry, and solvent .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
